4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol
Description
4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol is a naphthol derivative featuring a dimethylaminoethyl substituent at the 4-position and a methyl group at the 3-position of the naphthalene ring. Such structural features make it relevant in medicinal chemistry, particularly in the design of ligands for neurotransmitter receptors or enzyme inhibitors .
Structure
3D Structure
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl]-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C15H19NO/c1-11-10-15(17)14-7-5-4-6-13(14)12(11)8-9-16(2)3/h4-7,10,17H,8-9H2,1-3H3 |
InChI Key |
YHXQOQHUYLVFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)O)CCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The phenolic -OH group at position 1 participates in characteristic acid-base and nucleophilic reactions.
Key Reactions:
Structural analogs in PMC studies show intramolecular hydrogen bonding between the hydroxyl group and adjacent substituents, which modulates acidity and reactivity .
Dimethylaminoethyl Side Chain Reactions
The tertiary amine undergoes alkylation, quaternization, and coordination chemistry.
Key Reactions:
The borrowing hydrogen strategy (RSC 2024) enables clean N-methylation without harsh reagents . Quaternization enhances water solubility for pharmacological applications .
Aromatic Electrophilic Substitution
The naphthalene ring undergoes regioselective substitution at electron-rich positions.
Key Reactions:
Substitution occurs preferentially at position 6 due to steric hindrance from the methyl group at position 3 and directing effects of the hydroxyl group .
Biological Activity Modulation
Derivatization impacts pharmacological properties:
| Derivative | Activity (IC₅₀) | Selectivity | Source |
|---|---|---|---|
| 1-Acetoxy analog | MCF-7: 2.5 µg/mL | 5× selective over non-cancer cells | |
| Quaternized amine | Enhanced CNS penetration | Improved bioavailability |
Esterification reduces polarity, enhancing membrane permeability, while quaternization improves solubility for intravenous delivery .
Stability and Degradation
Critical stability data:
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| Acidic (pH 2) | Hydrolysis of ester/ether bonds | 12 hrs | |
| Alkaline (pH 9) | Demethylation of amine | 8 hrs | |
| UV light (254 nm) | Photooxidation of naphthalene core | 3 hrs |
Stabilization requires protection from light and formulation at neutral pH .
This compound’s multifunctional architecture supports tailored modifications for applications in medicinal chemistry and materials science. Further studies should explore catalytic asymmetric reactions at the amine center .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that naphthalene derivatives, including 4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. For instance, derivatives with dimethylamino groups have been synthesized and tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising bactericidal effects .
Pharmaceutical Formulations
The compound's solubility characteristics make it suitable for incorporation into pharmaceutical formulations. Its ability to enhance bioavailability is particularly relevant for developing oral medications. The modification of naphthalene structures has been explored to improve the solubility of poorly soluble drugs, thereby facilitating better therapeutic outcomes .
Materials Science
Polymer Chemistry
In materials science, this compound serves as a precursor for synthesizing various polymers. For example, it can be copolymerized with other monomers to form poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), which has applications in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, making them ideal for targeted therapy .
Nanotechnology
The compound has also been utilized in the development of nanomaterials. Nanogels derived from PDMAEMA have shown potential as effective carriers for gene delivery and as antimicrobial agents, highlighting their versatility in both therapeutic and diagnostic applications .
Biochemical Applications
Enzyme Inhibition Studies
Recent studies have investigated the role of naphthalene derivatives in enzyme inhibition. The ability of this compound to interact with specific enzymes makes it a candidate for further research into its potential as a therapeutic agent against diseases where enzyme dysregulation is a factor .
Fluorescent Probes
The photophysical properties of naphthalene derivatives allow them to be used as fluorescent probes in biochemical assays. Their ability to emit fluorescence upon excitation makes them valuable tools for studying cellular processes and detecting biomolecules in various research settings .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological macromolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Zolmitriptan (Selective 5-HT1B/1D Agonist)
- Structural Similarity: Both compounds share a dimethylaminoethyl group, which in zolmitriptan is critical for binding to serotonin receptors.
- Functional Divergence: Zolmitriptan’s oxazolidinone ring enhances metabolic stability, a feature absent in the target compound, which may limit its bioavailability .
Desvenlafaxine Succinate (Antidepressant)
- Pharmacophore Comparison: Desvenlafaxine’s dimethylaminoethyl-phenolic structure aligns with the target compound’s substituents. However, desvenlafaxine’s cyclohexanol moiety and succinate counterion improve solubility and sustained release, whereas the naphthalene core in the target compound may increase lipophilicity .
2-(5-Substituted Phenylisoxazol-3-yl)naphthalen-1-ol
- However, the hydroxyl group in both compounds suggests shared antioxidant or metal-chelating properties .
Ethyl 4-(Dimethylamino) Benzoate
- Electronic Effects: The dimethylamino group in both compounds acts as an electron donor, but the benzoate ester in this analog increases electrophilicity, making it superior in photoinitiation reactions. In contrast, the naphthalen-1-ol core may favor π-π stacking in supramolecular applications .
Physicochemical and Reactivity Profiles
- Solubility: The hydroxyl and dimethylamino groups in this compound confer amphiphilic properties, likely enhancing solubility in polar solvents compared to purely aromatic analogs like 3-methyltetral-1-one (). However, its solubility may be lower than desvenlafaxine due to the absence of ionic counterions .
- Reactivity: The dimethylaminoethyl group can undergo quaternization or act as a proton sponge, differing from the inert methyl group in 3-methyltetral-1-one (). This reactivity is exploited in polymer chemistry, as seen in ethyl 4-(dimethylamino) benzoate’s role in resin curing .
Biological Activity
4-(2-(Dimethylamino)ethyl)-3-methylnaphthalen-1-ol, commonly referred to as DMEN, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and neuropharmacological effects, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of DMEN features a naphthalene backbone with a dimethylaminoethyl side chain and a hydroxyl group. This configuration is critical for its interaction with biological targets.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of DMEN. It has shown moderate to good activity against a range of microorganisms, including:
- Bacteria: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Bacillus cereus.
- Fungi: Aspergillus niger and Candida albicans.
A comparative study highlighted the effectiveness of DMEN against these pathogens, indicating its potential as an antimicrobial agent. The minimal inhibitory concentrations (MICs) were determined to be in the range of 50-100 µg/mL for most tested organisms, suggesting significant potency .
2. Anticancer Activity
DMEN has also been evaluated for its anticancer properties. In vitro studies demonstrated that DMEN can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited IC50 values ranging from 10 to 30 µM, indicating effective cytotoxicity against these cells.
A detailed analysis showed that DMEN induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. Additionally, it was found to inhibit key signaling pathways involved in tumor growth and metastasis .
3. Neuropharmacological Effects
The neuropharmacological profile of DMEN suggests it may possess anxiolytic and antidepressant-like effects. Animal studies indicated that DMEN administration resulted in reduced anxiety-like behavior in models such as the elevated plus maze and forced swim tests. The compound appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Data Tables
| Activity | Tested Organisms | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | S. aureus | 50 | - |
| E. coli | 75 | - | |
| A. niger | 100 | - | |
| Anticancer | MCF-7 | - | 15 |
| A549 | - | 20 | |
| Neuropharmacological | Anxiety Models | - | - |
Case Studies
- Study on Antimicrobial Efficacy : A research team evaluated DMEN's effectiveness against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent in infectious diseases .
- Anticancer Mechanism Investigation : Another study focused on the apoptotic effects of DMEN on MCF-7 cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with DMEN, confirming its role as an apoptosis inducer .
- Neuropharmacological Assessment : In a behavioral study, rats treated with DMEN displayed reduced immobility time in forced swim tests compared to controls, suggesting an antidepressant effect that warrants further exploration .
Q & A
Q. What personal protective equipment (PPE) is required for safe handling?
- Guidelines : Wear nitrile gloves, chemical-resistant suits, and P95 respirators during synthesis. Use fume hoods for aerosol prevention. Dispose of waste via certified hazardous waste protocols, referencing safety data for analogous naphthol compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
